molecular formula C10H14ClNO3 B1441046 4-Piperidinyl 2-furoate hydrochloride CAS No. 1220037-20-6

4-Piperidinyl 2-furoate hydrochloride

Cat. No.: B1441046
CAS No.: 1220037-20-6
M. Wt: 231.67 g/mol
InChI Key: UJEDBFZQZFLDNC-UHFFFAOYSA-N
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Description

4-Piperidinyl 2-furoate hydrochloride (CAS 1220037-20-6) is a chemical compound with a molecular weight of 231.67 g/mol and a molecular formula of C 10 H 14 ClNO 3 . It features a piperidine ring, a common scaffold in medicinal chemistry, ester-linked to a 2-furoate group, and is supplied as a hydrochloride salt to enhance stability and solubility . This structural motif is shared with compounds active in the central nervous system (CNS), suggesting its value as a building block or intermediate in pharmaceutical research . Piperidine derivatives are extensively investigated for their bioactivity, particularly in targeting neurological systems and enzymes . Related compounds in this class have been designed as multi-targeting ligands, demonstrating potent antagonism of the histamine H3 receptor while simultaneously inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Such a profile is highly relevant for research into cognitive disorders, including Alzheimer's disease . The synthesis of this compound typically involves an esterification reaction between 2-furoic acid and a piperidine-containing alcohol, followed by purification and conversion to the hydrochloride salt . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

piperidin-4-yl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c12-10(9-2-1-7-13-9)14-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEDBFZQZFLDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-piperidinyl 2-furoate hydrochloride typically involves an esterification reaction between 2-furoic acid and 2-(2-piperidinyl)ethanol , followed by conversion to the hydrochloride salt form. This approach is common for preparing ester derivatives of piperidine and furoic acid due to its straightforwardness and efficiency.

Detailed Preparation Method

Esterification Reaction

  • Reactants:

    • 2-furoic acid
    • 2-(2-piperidinyl)ethanol
  • Catalysts and Conditions:

    • Acid catalysts such as sulfuric acid or phosphorus pentoxide are employed to facilitate the esterification by dehydrating the reaction mixture and driving the equilibrium toward ester formation.
    • The reaction is typically conducted under reflux conditions to enhance yield.
  • Reaction Mechanism:

    • The carboxylic acid group of 2-furoic acid reacts with the hydroxyl group of 2-(2-piperidinyl)ethanol, forming an ester bond with the elimination of water.
    • The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity and promoting nucleophilic attack by the alcohol.

Formation of Hydrochloride Salt

  • After the esterification, the free base form of the ester is treated with hydrochloric acid to form the hydrochloride salt.
  • This step improves the compound’s solubility and crystallinity, facilitating purification and storage.

Experimental Data Summary

Step Conditions/Details Yield (%) Purity (%) Notes
Esterification 2-furoic acid + 2-(2-piperidinyl)ethanol, sulfuric acid catalyst, reflux ~85-90 >95 Water removal critical for yield
Hydrochloride salt formation Treatment with HCl in ethanol, stirring at 50°C ~88-92 >98 Crystallization from toluene used

Note: Exact yields and purities may vary based on scale and specific reaction conditions.

Analytical Characterization

Comparative Notes on Related Piperidinyl Compounds

While direct literature on this compound is limited, related compounds such as 2-(4-piperidinyl)-2-propanol hydrochloride have been synthesized via multi-step routes involving:

  • Boc-protection of the amino group
  • Ester methylation using methyl Grignard reagents
  • Acidolysis to remove protecting groups and form hydrochloride salts

These methods emphasize mild reaction conditions and cost-effectiveness and may inspire alternative synthetic routes for related piperidine esters.

Summary Table of Preparation Method

Stage Reagents/Conditions Purpose Outcome
1. Esterification 2-furoic acid + 2-(2-piperidinyl)ethanol, sulfuric acid or P2O5, reflux Formation of ester bond 4-piperidinyl 2-furoate (free base)
2. Hydrochloride salt formation HCl in ethanol, 50°C, stirring Formation of hydrochloride salt This compound
3. Purification Recrystallization from toluene Purification and isolation High purity white crystalline solid

Research Findings and Applications

  • The hydrochloride salt form enhances compound stability and solubility, making it suitable for medicinal chemistry research and organic synthesis applications.
  • The compound serves as a valuable intermediate for synthesizing more complex molecules with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinyl 2-furoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furoate ester group can be oxidized to form carboxylic acids.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furoate ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₆ClNO₃
  • Molecular Weight : 245.71 g/mol
  • Structural Features : The compound features a piperidine ring linked to a furoate moiety, enhancing its solubility and biological activity.

Medicinal Chemistry

4-Piperidinyl 2-furoate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to be utilized in the development of new pharmaceuticals targeting various diseases.

  • Drug Discovery : The compound's structural characteristics suggest potential interactions with multiple biological targets, making it a candidate for drug development.
  • Pharmacological Research : Studies have indicated that it may exhibit significant biological activity, including effects on neurotransmitter systems relevant to neurological disorders.

Biological Research

The biological activity of this compound has been investigated in several studies, revealing its potential effects on various cellular processes.

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism.
  • Cell Signaling Modulation : It influences signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

Neurological Disorders

Given its structural properties, this compound is being explored for its potential to treat conditions such as anxiety and depression. Its interaction with central nervous system receptors suggests it could have neuropharmacological effects.

Anticholinergic Activity

Research indicates that compounds similar to this compound may exhibit anticholinergic properties, which could be beneficial in treating respiratory conditions like COPD and asthma by acting as muscarinic receptor antagonists .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
Diloxanide furoateFuran derivativeUsed as an antiamoebic agent; similar furan structure
2-Furoic acidCarboxylic acidPrecursor for esterification reactions; simpler structure
PiperidineHeterocyclic amineCore structure; influences biological activity

This compound is unique due to its combination of a piperidine ring and a furoate group, enhancing its biological activity compared to simpler compounds like piperidine or 2-furoic acid.

Mechanism of Action

The mechanism of action of 4-Piperidinyl 2-furoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The furoate ester group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Donepezil Hydrochloride
  • Structure : (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride .
  • Key features: Benzyl-piperidinyl-methyl indanone core with AChE inhibitory activity.
  • Application : Alzheimer’s disease treatment.
  • Molecular weight : 415.96 g/mol.
Diloxanide Furoate
  • Structure : 4-(N-Methyl-2,2-dichloroacetamido)phenyl 2-furoate .
  • Key features : Dichloroacetamido-phenyl linked to 2-furoate.
  • Application : Antiparasitic (e.g., treatment of amoebiasis).
  • Molecular weight : 328.15 g/mol.
  • Contrast : Replaces the phenyl group with a piperidine ring, likely shifting bioactivity from antiparasitic to CNS-targeting.

Functional Analogues

RS 67333 and RS 39604
  • Structures: Piperidinyl-propanone derivatives with substituted aryl groups .
  • Key features : Serotonin receptor (5-HT4) agonists.
  • Application : Neurodegenerative and gastrointestinal disorders.
  • Contrast : Both feature complex aryl-piperidinyl linkages, whereas 4-piperidinyl 2-furoate has a simpler ester substituent.
2-(4-Piperidinyl)ethyl nicotinate hydrochloride
  • Structure : Nicotinate ester linked to a piperidine ring via an ethyl chain .
  • Molecular weight : 270.76 g/mol.
  • Key features: Potential nicotinic acetylcholine receptor (nAChR) modulation.
  • Contrast : The ethyl spacer and nicotinate group differ from the direct furoate-piperidine linkage.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Therapeutic Use Structural Highlights
4-Piperidinyl 2-furoate HCl Not explicitly provided ~300–350 (estimated) Hypothesized CNS activity Piperidine + 2-furoate ester
Donepezil Hydrochloride C24H29NO3HCl 415.96 Alzheimer’s disease Benzyl-piperidinyl-methyl indanone
Diloxanide Furoate C14H11Cl2NO4 328.15 Antiparasitic Dichloroacetamido-phenyl + 2-furoate
2-(4-Piperidinyl)ethyl nicotinate HCl C13H19ClN2O2 270.76 Receptor modulation Piperidinyl-ethyl nicotinate
4-(Diphenylmethoxy)piperidine HCl C18H21NO·HCl 303.83 Research chemical Diphenylmethoxy-piperidine

Biological Activity

4-Piperidinyl 2-furoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H14_{14}ClN1_{1}O3_{3}
  • CAS Number: 1220037-20-6
  • Molecular Weight: 227.69 g/mol

The compound features a piperidine ring and a furoate moiety, which contribute to its pharmacological properties.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Interaction: The piperidine ring can interact with active sites of enzymes, modulating their activity.
  • Receptor Binding: It may bind to specific receptors involved in neurotransmission and other signaling pathways.
  • Biochemical Pathways: The compound influences several biochemical pathways, potentially affecting cellular processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have suggested that derivatives of piperidine compounds, including this compound, may possess anticancer properties. For instance:

  • In vitro Studies: Research has demonstrated that related piperidine compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting mitochondrial function .
StudyCompoundIC50_{50} (µM)Mechanism
SL443.1Induces apoptosis in HCC cells
VariousVariesInhibits ABC transporters

Neuropharmacological Effects

The compound's potential neuropharmacological effects are under investigation:

  • Cognitive Enhancement: Some studies suggest that piperidine derivatives may enhance cognitive function by modulating neurotransmitter systems .
EffectReference
Cognitive enhancement potential

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies indicate that while some piperidine derivatives exhibit low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile for this compound.

Q & A

Q. What are the recommended synthesis routes for 4-piperidinyl 2-furoate hydrochloride in laboratory settings?

The compound can be synthesized via esterification of 2-furoic acid with 4-piperidinol, followed by hydrochloric acid salt formation. Key steps include:

  • Esterification : React 2-furoyl chloride with 4-piperidinol in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Isolate the ester via vacuum distillation or recrystallization, then treat with HCl gas in ethanol to precipitate the hydrochloride salt .
  • Validation : Confirm purity via HPLC (≥98%) and structural integrity via NMR (e.g., disappearance of -OH signals in 4-piperidinol) .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Light Sensitivity : Protect from UV light using amber glassware to avoid photolytic decomposition of the furoate ester .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Q. How can researchers safely handle this compound to minimize exposure risks?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can contradictory purity data (e.g., HPLC vs. NMR) be resolved for this compound?

  • Method Cross-Validation : Perform HPLC with a polar column (C18, 5 µm) using acetonitrile/water (70:30) at 1 mL/min. Compare retention times with standards.
  • NMR Quantification : Use ¹H-NMR with trimethylsilyl propionate as an internal standard to quantify residual solvents or unreacted precursors .
  • Mass Balance Analysis : Combine LC-MS to detect low-abundance impurities (e.g., hydrolyzed furoate) not resolved by HPLC .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

  • Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states and enhance nucleophilicity of the piperidine nitrogen .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions, improving yield by 15–20% .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., ester hydrolysis) while maintaining kinetic control .

Q. How does the compound’s stereochemistry influence its biological activity in receptor-binding studies?

  • Chiral Analysis : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Compare binding affinities (IC₅₀) to targets like acetylcholinesterase or serotonin receptors .
  • Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions between the piperidine moiety and receptor active sites .
  • In Vitro Validation : Test racemic vs. enantiopure forms in cell-based assays (e.g., SH-SY5Y neurons) to correlate stereochemistry with inhibitory potency .

Methodological Notes

  • Synthetic Challenges : Residual 4-piperidinol in the final product can skew pharmacological data. Use ion-exchange chromatography for rigorous purification .
  • Data Interpretation : Discrepancies in melting points (e.g., 210–215°C vs. literature 220°C) may arise from polymorphism. Characterize polymorphs via X-ray diffraction .
  • Ecotoxicity : While no ecotoxic data exists for this compound, apply the precautionary principle by treating waste as hazardous (LD₅₀ extrapolated from similar piperidine derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Piperidinyl 2-furoate hydrochloride
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